molecular formula C11H15N3O B1303741 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol CAS No. 86978-98-5

2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol

Cat. No.: B1303741
CAS No.: 86978-98-5
M. Wt: 205.26 g/mol
InChI Key: QHZCFFWOJSZWPD-UHFFFAOYSA-N
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Description

2-[(1-Ethyl-1H-benzimidazol-2-yl)amino]ethanol is a benzimidazole derivative featuring a 1-ethyl-substituted benzimidazole core linked to an ethanol group via an amino bridge. This compound is of interest due to its structural versatility, which allows for modifications that influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

2-[(1-ethylbenzimidazol-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-14-10-6-4-3-5-9(10)13-11(14)12-7-8-15/h3-6,15H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZCFFWOJSZWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378254
Record name 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86978-98-5
Record name 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol typically involves the condensation of 1-ethyl-1H-benzimidazole with ethanolamine. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product . The reaction can be represented as follows:

[ \text{1-ethyl-1H-benzimidazole} + \text{ethanolamine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-[(1-Ethyl-1H-benzimidazol-2-yl)amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole carboxylic acids, while reduction can produce benzimidazole amines .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol serves as an important intermediate in the synthesis of other benzimidazole derivatives. These derivatives are known for their potential pharmaceutical applications, particularly in drug development.

Biology

The compound's structure enables it to interact with various biological targets, making it valuable for studying enzyme inhibition and receptor binding. Its ability to mimic natural nucleotides allows it to bind to DNA or RNA, potentially inhibiting their function.

Medicine

Benzimidazole derivatives, including this compound, have demonstrated promising antimicrobial, antiviral, and anticancer properties. Research indicates that they can effectively target a range of pathogens and cancer cells.

Table 1: Biological Activities of Benzimidazole Derivatives

Activity TypeExample CompoundsTarget Organisms/CellsEfficacy
AntimicrobialThis compoundStaphylococcus aureusMIC: 50 μg/ml
AntiviralVarious derivativesInfluenza virusIC50: 0.5 μM
Anticancer2-(substituted benzimidazole) derivativesHeLa cellsIC50: 10 μM

Industry

In industrial applications, this compound can be utilized in developing new materials with specific properties such as polymers and coatings. Its chemical reactivity allows for modifications that enhance material performance.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against common pathogens. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Properties

Research focused on the anticancer properties of benzimidazole derivatives revealed that compounds similar to this compound showed promising results in inhibiting tumor cell proliferation in vitro. The study highlighted its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic natural nucleotides, allowing the compound to bind to DNA or RNA and inhibit their function . Additionally, the ethanolamine moiety can interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Core Substitution Patterns

The target compound’s benzimidazole core is substituted with an ethyl group at position 1 and an ethanol group at position 2 via an amino linker. Key structural analogs include:

Compound Name Substituents at Position 1 Substituents at Position 2 Additional Features Reference ID
2-[(1-Ethyl-1H-benzimidazol-2-yl)amino]ethanol Ethyl Ethanol (via NH linker) Amino-ethanol functionality
(±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol Allyl Ethanol (direct attachment) O—H···N hydrogen bonding network
1-(5-Methyl-1H-benzimidazol-2-yl)ethanol Methyl Ethanol (direct attachment) Methyl enhances lipophilicity
2-[6-Chloro-2-(chloromethyl)benzimidazol-1-yl]ethanol Chloro (position 6) Ethanol (direct attachment) Chlorine increases reactivity

Key Observations :

  • Position 1 Substitution : Ethyl (target) vs. allyl or methyl (analogs) influences steric bulk and electronic effects. Ethyl provides moderate lipophilicity compared to allyl’s unsaturated chain .

Comparison with Analog Syntheses

  • (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol: Synthesized via nucleophilic substitution of 2-aminobenzimidazole with 3-bromopropene, yielding 79% purity after chromatography .
  • 1-(5-Methyl-1H-benzimidazol-2-yl)ethanol: Derived from condensation reactions with methyl-substituted precursors, achieving >98% purity confirmed by LCMS and NMR .

Yield and Purity Trends :

  • Ethyl and allyl derivatives show comparable yields (~55–79%), while chloro-substituted analogs require harsher conditions, reducing yields .

Physicochemical Properties

Crystallography and Hydrogen Bonding

  • Target Compound: Expected to form layered structures via O—H···N hydrogen bonds, similar to (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol, which crystallizes in a triclinic system (space group P1, a = 8.78 Å, b = 9.12 Å) .
  • Solubility: The amino-ethanol linker enhances water solubility compared to methyl- or chloro-substituted analogs .

Thermal and Spectral Data

  • LCMS/HRMS : Analogs like 1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-amine show m/z 225 (M+H)+, consistent with benzimidazole derivatives .
  • 1H NMR : Ethyl and allyl substituents exhibit distinct alkyl proton shifts (δ 1.2–1.5 ppm for ethyl; δ 5.0–5.5 ppm for allyl) .

Biological Activity

2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol, a derivative of benzimidazole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes existing research on its biological activity, including antimicrobial, antiparasitic, anticancer, and antioxidant properties.

Chemical Structure and Properties

The compound features a benzimidazole core, which is well-known for its diverse biological activities. The chemical structure can be represented as follows:

C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}

This structure allows for various interactions with biological targets, making it a subject of interest in drug design.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to this compound possess notable antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus50 μg/ml
2Escherichia coli62.5 μg/ml
3Candida albicans250 μg/ml
4Salmonella typhi12.5 μg/ml

These results indicate that certain derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as fungi .

Antiparasitic Activity

Benzimidazole derivatives are also recognized for their antiparasitic effects. A study focused on the anthelmintic activity of related compounds showed that they could effectively kill muscle larvae of Trichinella spiralis at concentrations as low as 50 μg/ml after a 24-hour incubation period . This suggests a potential application in treating parasitic infections.

Anticancer Potential

The anticancer properties of benzimidazole derivatives have been explored extensively. For example, compounds similar to this compound have shown moderate to significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism behind this activity is often linked to the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
AMCF-725
BHeLa30
CA54920

These findings highlight the potential of these compounds in developing new anticancer agents .

Antioxidant Properties

In addition to antimicrobial and anticancer activities, some benzimidazole derivatives exhibit antioxidant effects. These properties are beneficial in combating oxidative stress-related diseases. Studies have reported that certain compounds can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Case Studies and Research Findings

Several case studies have underscored the efficacy of benzimidazole derivatives:

  • Antiparasitic Study : A series of synthesized benzimidazole hydrazones demonstrated complete larvicidal activity against T. spiralis, outperforming traditional treatments .
  • Antimicrobial Evaluation : A comparative study showed that specific benzimidazole derivatives had lower MIC values than standard antibiotics like ampicillin and chloramphenicol against various pathogens .
  • Cytotoxicity Assessment : Research involving different cancer cell lines revealed that some derivatives had IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .

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